![molecular formula C13H22N4O5 B1148606 (1R)-2beta-Hydroxy-3alpha-azido-4beta-(tert-butoxycarbonylamino)cyclopentane-1beta-carboxylic acid ethyl ester CAS No. 1212074-86-6](/img/structure/B1148606.png)
(1R)-2beta-Hydroxy-3alpha-azido-4beta-(tert-butoxycarbonylamino)cyclopentane-1beta-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes that are designed to introduce specific functional groups into the cyclopentane backbone. For instance, enantioselective synthesis methods have been employed to produce compounds with precise configurations, utilizing key steps like iodolactamization for highly functionalized structures (Campbell et al., 2009). Furthermore, selective hydrogenation methods are also applied to yield specific diastereomers of tert-butoxycarbonylamino cyclopentanecarboxylic acid methyl esters, showcasing the versatility and precision required in synthesizing such complex molecules (Smith et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds akin to "(1R)-2beta-Hydroxy-3alpha-azido-4beta-(tert-butoxycarbonylamino)cyclopentane-1beta-carboxylic acid ethyl ester" is characterized by their cyclopentane core modified with various functional groups. The configuration and stereochemistry of these compounds are crucial for their reactivity and potential applications. X-ray crystallography and NMR spectroscopy are standard techniques used to elucidate these structures, providing detailed insights into their three-dimensional conformation and spatial arrangement of atoms (Moriguchi et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves various reactions, including cycloadditions, acylations, and substitutions, tailored to modify the core structure or introduce new functional groups. These reactions are pivotal in further diversifying the molecule's utility and enhancing its properties for specific applications. For example, the use of cyclohexa-1,4-dienes as isobutane equivalents in transfer hydro-tert-butylation showcases innovative approaches to modify carbon frameworks using these compounds (Keess & Oestreich, 2017).
Scientific Research Applications
Directed Hydrogenation and Synthesis of Cyclopentanecarboxylic Acids
Researchers have explored the use of tert-butoxycarbonylamino and hydroxyl-directed hydrogenation methods to yield single diastereomers of cyclopentanecarboxylic acid methyl esters. These compounds are significant in the synthesis of various cyclopentane-derived pharmaceuticals and materials (Smith et al., 2001).
Development of Functional Cyclic Esters
The synthesis of new cyclic esters containing protected functional groups has been detailed, providing foundational methods for creating hydrophilic aliphatic polyesters. These developments are crucial for the advancement in materials science, particularly in creating biocompatible and biodegradable polymers (Trollsås et al., 2000).
Advances in Heterocyclic Chemistry
Derivatives such as 4-amino-3,5-dialkyl-4H-1,2,4-triazoles have been synthesized from ester tert-butoxycarbonylhydrazones, showing the versatility of tert-butoxycarbonylamino derivatives in constructing complex heterocyclic structures. These compounds hold promise in pharmaceutical development and agrochemical research (Lkizler et al., 1996).
Spirocyclic Indoline Lactone Synthesis
The base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate has been used to afford spirocyclic indoline lactone, a compound with potential applications in medicinal chemistry and drug design (Hodges et al., 2004).
Orthogonally Protected Amino Acids
Synthesis methods for orthogonally protected amino acids demonstrate the role of tert-butoxycarbonylamino derivatives in peptide synthesis. These methodologies are pivotal for the development of novel peptides with potential therapeutic applications (Czajgucki et al., 2003).
properties
IUPAC Name |
ethyl (1R,2R,3R,4S)-3-azido-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O5/c1-5-21-11(19)7-6-8(9(10(7)18)16-17-14)15-12(20)22-13(2,3)4/h7-10,18H,5-6H2,1-4H3,(H,15,20)/t7-,8+,9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRBCTNPGRAUIN-UTINFBMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(C1O)N=[N+]=[N-])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]([C@H]([C@@H]1O)N=[N+]=[N-])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2beta-Hydroxy-3alpha-azido-4beta-(tert-butoxycarbonylamino)cyclopentane-1beta-carboxylic acid ethyl ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.